Diphenylglyoxal bis(guanylhydrazone)
Description
Historical Discovery and Early Academic Significance of Guanylhydrazone Compounds in Chemical Biology
The academic journey into guanylhydrazone compounds began with the synthesis and investigation of their simpler analogues. A foundational compound in this family is methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), which garnered significant attention for its biological activities. Early studies in the mid-20th century revealed the potent effects of these molecules, particularly their ability to interfere with rapidly proliferating cells.
The initial academic interest in bis(guanylhydrazone)s was largely driven by their potential as therapeutic agents. Research from the 1960s explored the structural variations of these compounds, laying the groundwork for understanding how different chemical modifications influenced their biological effects. These early investigations established the core structure of a dicarbonyl compound condensed with two guanylhydrazine molecules as a key pharmacophore.
Conceptual Frameworks for Understanding Diphenylglyoxal bis(guanylhydrazone) within Polyamine Metabolism Research
The primary conceptual framework for understanding the function of diphenylglyoxal bis(guanylhydrazone) is its role as an inhibitor of key enzymes in the polyamine metabolic pathway. This pathway is responsible for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine (B22157), which are crucial for cellular processes. The activity of diphenylglyoxal bis(guanylhydrazone) and its analogues is primarily understood through their interaction with two key enzymes: S-adenosylmethionine decarboxylase (AdoMetDC) and diamine oxidase (DAO).
S-adenosylmethionine decarboxylase (AdoMetDC) is a rate-limiting enzyme in the biosynthesis of spermidine and spermine. By inhibiting AdoMetDC, bis(guanylhydrazone)s can deplete the cellular pools of these essential polyamines, thereby hindering cell growth. The structural similarity of these inhibitors to the natural substrates of the polyamine pathway is thought to be key to their mechanism.
Diamine oxidase (DAO) is an enzyme involved in the degradation of polyamines. Inhibition of DAO can lead to an accumulation of polyamines, which can also disrupt cellular homeostasis. The interaction of diphenylglyoxal bis(guanylhydrazone) with DAO provides another avenue through which it can influence polyamine levels.
The introduction of phenyl groups to the glyoxal (B1671930) backbone, as in the case of diphenylglyoxal bis(guanylhydrazone), significantly alters its chemical properties compared to its simpler analogue, methylglyoxal bis(guanylhydrazone). These aromatic rings can influence the molecule's size, hydrophobicity, and electronic distribution, which in turn affects its binding affinity and inhibitory capacity for its target enzymes.
A comparative study of phenylated derivatives of methylglyoxal bis(guanylhydrazone) has shed light on the impact of these substitutions. For instance, research on phenylglyoxal (B86788) bis(guanylhydrazone) (PGBG), which has one phenyl group, has shown it to be a more potent inhibitor of porcine kidney diamine oxidase than MGBG. nih.gov However, the addition of a second phenyl group in diphenylglyoxal bis(guanylhydrazone) (DPGBG) dramatically reduces its inhibitory effect on this enzyme. nih.gov In one study, while PGBG could reduce diamine oxidase activity by 50% at a concentration of 1.3 microM, DPGBG showed less than 2% inhibition at a concentration a thousand times higher. nih.gov
This stark difference in activity underscores the importance of the specific chemical structure in determining the biological function of these compounds. The presence of two bulky phenyl groups in DPGBG may sterically hinder its ability to fit into the active site of diamine oxidase.
Overview of Key Academic Questions and Research Gaps Pertaining to Diphenylglyoxal bis(guanylhydrazone)
Despite the foundational knowledge gained from its analogues, several key academic questions and research gaps remain specifically for diphenylglyoxal bis(guanylhydrazone).
One of the primary areas of investigation is the structure-activity relationship . The significant drop in diamine oxidase inhibitory activity between the mono-phenylated and di-phenylated analogues raises important questions about the optimal chemical structure for enzyme inhibition. nih.gov Further research is needed to understand the precise molecular interactions that govern this relationship.
Another key question revolves around its selectivity for different enzymes and organisms . A study on the S-adenosylmethionine decarboxylase from the parasite Eimeria stiedai found that the enzyme had a low sensitivity to both methylglyoxal bis(guanylhydrazone) and its phenylated derivatives, including diphenylglyoxal bis(guanylhydrazone). nih.gov This suggests that the effectiveness of these inhibitors can be highly dependent on the specific isoform of the target enzyme, opening up avenues for exploring species-specific therapeutic agents.
Finally, a significant research gap exists in the form of a lack of comprehensive in vivo studies on diphenylglyoxal bis(guanylhydrazone). Much of the current understanding is based on in vitro enzyme assays. Further research in cellular and animal models is necessary to fully elucidate its biological effects and potential as a research tool.
Detailed Research Findings
The following table summarizes the comparative inhibitory activities of diphenylglyoxal bis(guanylhydrazone) and its related compounds on key enzymes in polyamine metabolism.
| Compound | Target Enzyme | Organism/Tissue | Inhibitory Effect | Reference |
| Diphenylglyoxal bis(guanylhydrazone) (DPGBG) | Diamine Oxidase | Rat Small Intestine | Very low inhibition (<2% at 1.3 mM) | nih.gov |
| Phenylglyoxal bis(guanylhydrazone) (PGBG) | Diamine Oxidase | Rat Small Intestine | 50% inhibition at 1.3 µM | nih.gov |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Diamine Oxidase | Porcine Kidney | Ki of 0.33 µM | nih.gov |
| Phenylglyoxal bis(guanylhydrazone) (PGBG) | Diamine Oxidase | Porcine Kidney | Ki of 0.12 µM | nih.gov |
| Diphenylglyoxal bis(guanylhydrazone) (DPGBG) | S-adenosylmethionine decarboxylase | Eimeria stiedai | Low sensitivity | nih.gov |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | S-adenosylmethionine decarboxylase | Eimeria stiedai | Low sensitivity | nih.gov |
| Phenylglyoxal bis(guanylhydrazone) (PGBG) | S-adenosylmethionine decarboxylase | Yeast | Ki of 65 µM | nih.gov |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | S-adenosylmethionine decarboxylase | Yeast | Ki of 0.23 µM | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16098-69-4 |
|---|---|
Molecular Formula |
C32H56O8Sn |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine |
InChI |
InChI=1S/C16H18N8/c17-15(18)23-21-13(11-7-3-1-4-8-11)14(22-24-16(19)20)12-9-5-2-6-10-12/h1-10H,(H4,17,18,23)(H4,19,20,24)/b21-13+,22-14+ |
InChI Key |
KGXUDKVLMOAEII-JFMUQQRKSA-N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C(=NN=C(N)N)C2=CC=CC=C2 |
Synonyms |
diphenylglyoxal bis(guanylhydrazone) DPGBG |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Biology Approaches
Development of Contemporary Synthetic Routes for Diphenylglyoxal bis(guanylhydrazone)
The synthesis of Diphenylglyoxal bis(guanylhydrazone) is primarily achieved through the condensation reaction of diphenylglyoxal with aminoguanidine (B1677879). This reaction is a well-established method for the formation of guanylhydrazones from corresponding carbonyl compounds. The core of this synthetic strategy involves the nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbons of diphenylglyoxal, followed by dehydration to form the characteristic C=N-NH-C(NH)NH2 linkage.
A general and contemporary approach involves the reaction of diphenylglyoxal with a salt of aminoguanidine, typically the hydrochloride or sulfate (B86663) salt, in a suitable solvent system. The reaction is often carried out under acidic conditions to facilitate the condensation and is frequently aided by heating to drive the reaction to completion. thesciencein.orgnih.gov The choice of solvent can vary, with ethanol (B145695) being a common option. thesciencein.org
Diphenylglyoxal + 2 Aminoguanidine salt → Diphenylglyoxal bis(guanylhydrazone) + 2 H₂O + 2 acid
Recent advancements in synthetic methodologies have focused on improving reaction efficiency, yield, and purity of the final product. These include the exploration of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for the synthesis of other guanylhydrazones. thesciencein.org Another approach involves the use of solid supports, such as basic alumina (B75360) or anhydrous potassium carbonate, which can facilitate the reaction and simplify the work-up procedure. thesciencein.org
Furthermore, multicomponent reactions, where the reactants are combined in a single step, are being explored for the synthesis of related guanidine-containing compounds. organic-chemistry.org While not yet specifically reported for Diphenylglyoxal bis(guanylhydrazone), these strategies offer potential for more streamlined and efficient synthetic routes in the future.
A comparative overview of conventional and advanced synthetic conditions is presented in the table below.
| Parameter | Conventional Method | Advanced Method |
| Reaction Time | Several hours to overnight | Minutes to a few hours |
| Heating | Conventional reflux | Microwave irradiation |
| Catalyst/Support | Mineral acids (e.g., HCl) | Solid supports (e.g., basic alumina, K₂CO₃) |
| Solvent | Typically ethanol | Can be performed under solvent-free conditions |
| Yield | Moderate to good | Often higher yields |
| Work-up | Often requires neutralization and extensive purification | Simplified work-up and purification |
Strategies for the Synthesis of Isotopic and Fluorescently Tagged Probes of Diphenylglyoxal bis(guanylhydrazone) for Mechanistic Studies
To investigate the mechanism of action, cellular uptake, and distribution of Diphenylglyoxal bis(guanylhydrazone), the use of isotopically labeled and fluorescently tagged probes is indispensable.
Isotopic Labeling:
Isotopic labeling involves the incorporation of stable or radioactive isotopes into the molecule. For Diphenylglyoxal bis(guanylhydrazone), this can be achieved by using isotopically labeled starting materials. For instance, the synthesis of ¹⁴C-labeled Methylglyoxal (B44143) bis(guanylhydrazone) has been reported, providing a blueprint for the synthesis of radiolabeled Diphenylglyoxal bis(guanylhydrazone). documentsdelivered.comcapes.gov.br This would involve the use of ¹⁴C-labeled aminoguanidine in the condensation reaction with diphenylglyoxal.
A more recent and versatile approach for labeling guanidino compounds is the Benzylic Rearrangement Stable Isotope Labeling (BRSIL) method. nih.gov This technique utilizes a common reagent, benzil, to label the guanidino group. nih.gov While not yet applied to Diphenylglyoxal bis(guanylhydrazone), this strategy could potentially be adapted for the stable isotope labeling of the compound, facilitating its quantification in biological samples by mass spectrometry. nih.gov
Fluorescently Tagged Probes:
The synthesis of fluorescently tagged probes of Diphenylglyoxal bis(guanylhydrazone) can be approached by tethering a fluorophore to the core molecule. A logical strategy would be to utilize a fluorescent dye that contains a reactive group capable of forming a stable bond with a modified version of the starting materials.
One potential route involves the synthesis of a fluorescent hydrazide derivative, which can then be condensed with diphenylglyoxal. For example, the synthesis of a BODIPY-based fluorescent label with a hydrazide functional group has been described for the labeling of oligosaccharides. nih.gov A similar approach could be employed, where a custom-synthesized fluorescent hydrazide is reacted with diphenylglyoxal to yield a fluorescently tagged bis(guanylhydrazone) analogue.
Alternatively, fluorescent analogues of the parent compound can be synthesized. For instance, the synthesis of fluorescent nucleotide analogues has been achieved to probe enzyme binding sites. nih.gov This principle can be extended to the design of fluorescent Diphenylglyoxal bis(guanylhydrazone) analogues by incorporating fluorogenic moieties into the phenyl rings of the diphenylglyoxal precursor.
| Probe Type | Labeling Strategy | Starting Materials | Potential Application |
| Isotopically Labeled (¹⁴C) | Condensation with labeled aminoguanidine | Diphenylglyoxal, ¹⁴C-Aminoguanidine | Pharmacokinetic and metabolism studies |
| Stable Isotope Labeled | Benzylic Rearrangement Stable Isotope Labeling (BRSIL) | Diphenylglyoxal bis(guanylhydrazone), Benzil-d₅ | Quantitative analysis in biological matrices by MS |
| Fluorescently Tagged | Condensation with a fluorescent hydrazide | Diphenylglyoxal, Fluorescent hydrazide (e.g., BODIPY-hydrazide) | Cellular imaging, uptake and localization studies |
Chemoenzymatic Synthesis and Biocatalytic Approaches to Diphenylglyoxal bis(guanylhydrazone) Analogues
The application of chemoenzymatic and biocatalytic methods for the synthesis of Diphenylglyoxal bis(guanylhydrazone) and its analogues represents a novel and largely unexplored frontier. These approaches offer the potential for highly selective and environmentally benign synthetic routes.
While direct enzymatic synthesis of Diphenylglyoxal bis(guanylhydrazone) has not been reported, the broader field of biocatalysis offers promising strategies that could be adapted for this purpose. Biocatalysis is increasingly being used for the synthesis of amine-containing pharmaceuticals, leveraging the high stereoselectivity of enzymes. mdpi.com
Potential Biocatalytic Strategies:
Enzymatic Guanylation: The core guanidine (B92328) moiety is a key feature of the target molecule. While chemical methods for guanylation are well-established, enzymatic approaches are emerging. organic-chemistry.org Although specific enzymes for the formation of the guanylhydrazone bond are not yet characterized, the vast diversity of microbial enzymes suggests that future screening efforts could identify biocatalysts capable of this transformation.
Enzymatic Synthesis of Precursors: Biocatalysis could be employed in the synthesis of chiral or functionalized analogues of the diphenylglyoxal precursor. For instance, enzymes could be used to introduce specific functional groups onto the phenyl rings, leading to a library of analogues with diverse properties.
Directed Evolution of Enzymes: A significant advantage of biocatalysis is the ability to tailor enzyme properties through directed evolution. mdpi.com This could be used to engineer existing enzymes, such as transaminases or imine reductases, to accept diphenylglyoxal or related structures as substrates for the synthesis of novel analogues. mdpi.com
The development of chemoenzymatic routes would likely involve a combination of chemical synthesis steps with key enzymatic transformations. This hybrid approach can harness the strengths of both traditional chemistry and biocatalysis to create efficient and selective synthetic pathways to novel Diphenylglyoxal bis(guanylhydrazone) analogues.
Purification and Characterization Methodologies for Research-Grade Diphenylglyoxal bis(guanylhydrazone) and Its Derivatives
The production of research-grade Diphenylglyoxal bis(guanylhydrazone) and its derivatives necessitates rigorous purification and comprehensive characterization to ensure high purity and structural integrity.
Purification Methodologies:
Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products. The purification of bis(guanylhydrazone) salts often involves recrystallization. For instance, the sulphate salt of Phenylglyoxal (B86788) bis(guanylhydrazone) has been purified by crystallization from water, yielding different crystal forms depending on the conditions. nih.gov
For more challenging purifications and for obtaining highly pure material, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the purification of guanylhydrazone compounds. Reversed-phase HPLC, often with ion-pairing reagents, can be used to effectively separate the polar bis(guanylhydrazone) from less polar impurities.
Characterization Methodologies:
A suite of analytical techniques is used to confirm the identity and purity of the synthesized Diphenylglyoxal bis(guanylhydrazone).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the phenyl groups, the glyoxal (B1671930) backbone, and the guanylhydrazone moieties. nih.govbiomedres.us
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like bis(guanylhydrazones). nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=N, and C-N bonds, providing further evidence for the successful synthesis of the target structure. biomedres.us
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformational details. This technique has been used to characterize the geometric isomers of Phenylglyoxal bis(guanylhydrazone) sulphate. nih.gov
The combination of these purification and characterization methods is essential for obtaining and verifying the quality of research-grade Diphenylglyoxal bis(guanylhydrazone) and its derivatives, which is a prerequisite for reliable biological and mechanistic studies.
| Technique | Purpose | Key Information Obtained |
| Recrystallization | Primary purification | Removal of soluble impurities, isolation of crystalline solid |
| HPLC | High-resolution purification | Separation from closely related impurities, purity assessment |
| ¹H and ¹³C NMR | Structural elucidation | Chemical structure, connectivity of atoms |
| Mass Spectrometry | Molecular weight determination | Molecular formula confirmation, fragmentation patterns |
| IR Spectroscopy | Functional group identification | Presence of key chemical bonds (N-H, C=N, etc.) |
| X-ray Crystallography | 3D structure determination | Absolute configuration, bond lengths and angles, crystal packing |
Molecular Mechanisms of Action of Diphenylglyoxal Bis Guanylhydrazone
Interaction with Polyamine Biosynthesis and Catabolism Pathways
The biosynthesis and catabolism of polyamines are critical for cell growth and proliferation, making the enzymes in these pathways targets for therapeutic intervention. Bis(guanylhydrazones) are known to interfere with these processes at multiple points.
Inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity
S-Adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of the higher polyamines, spermidine (B129725) and spermine (B22157), as it catalyzes the formation of decarboxylated S-adenosylmethionine, the aminopropyl group donor. Many bis(guanylhydrazones) are potent inhibitors of this enzyme.
Research on the effects of Diphenylglyoxal bis(guanylhydrazone) on AdoMetDC activity has shown it to be a less potent inhibitor compared to other analogues in certain contexts. For instance, in a study on the parasitic coccidian Eimeria stiedai, the AdoMetDC enzyme showed low sensitivity to Diphenylglyoxal bis(guanylhydrazone). This is in contrast to compounds like Methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), which is a well-established and powerful inhibitor of mammalian and yeast AdoMetDC. Another related compound, Glyoxal (B1671930) bis(guanylhydrazone) (GBG), also acts as a powerful competitive inhibitor of AdoMetDC, though with a higher apparent Ki value compared to MGBG. nih.gov
| Compound | Effect on AdoMetDC Activity | Organism/Cell Type |
| Diphenylglyoxal bis(guanylhydrazone) | Low sensitivity of the enzyme to inhibition. | Eimeria stiedai |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Potent inhibitor. | Mammals, Yeast |
| Glyoxal bis(guanylhydrazone) (GBG) | Powerful competitive inhibitor. | Tumour cells |
Modulation of Ornithine Decarboxylase (ODC) Activity
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in polyamine biosynthesis, responsible for the production of putrescine. The effects of bis(guanylhydrazones) on ODC activity can be complex and vary between different derivatives.
Specific data on the direct modulation of ODC activity by Diphenylglyoxal bis(guanylhydrazone) is not extensively detailed in the available literature. However, studies on related compounds provide some insights into the potential mechanisms of this class of molecules. For example, derivatives of Glyoxal bis(guanylhydrazone), such as MGBG, have been shown to strikingly stimulate ODC activity, leading to a massive accumulation of putrescine. nih.govnih.gov This stimulation is thought to be due to the stabilization of the ODC enzyme against intracellular degradation. nih.govnih.gov In contrast, the parent compound, Glyoxal bis(guanylhydrazone) (GBG), has been found to inhibit ODC activity in cultured L1210 leukemia cells, which contributes to a decrease in putrescine concentrations. nih.govnih.gov This suggests that the nature of the substituent on the glyoxal backbone significantly influences the compound's effect on ODC.
Effects on Polyamine Oxidase (PAO) and Spermidine/Spermine N1-Acetyltransferase (SSAT)
Polyamine catabolism is primarily regulated by the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). SSAT acetylates spermidine and spermine, which can then be either excreted from the cell or oxidized by PAO.
There is a lack of specific research findings on the direct effects of Diphenylglyoxal bis(guanylhydrazone) on PAO and SSAT activity. However, studies on MGBG have shown that it can induce SSAT activity significantly. nih.gov This induction leads to an increased acetylation of polyamines, which are then substrates for PAO, ultimately resulting in an increase in putrescine levels. nih.gov MGBG has also been reported to be a competitive inhibitor of SSAT. nih.gov Furthermore, MGBG and GBG have been shown to inhibit diamine oxidase, a related enzyme that can also metabolize putrescine. nih.govnih.govnih.gov
| Related Compound | Effect on SSAT | Effect on PAO/Diamine Oxidase |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | Induces SSAT activity; Competitive inhibitor of SSAT. nih.gov | Inhibits diamine oxidase. nih.gov |
| Glyoxal bis(guanylhydrazone) (GBG) | Not specified. | Inhibits diamine oxidase. nih.govnih.gov |
Disruption of Cellular Polyamine Transport Systems (PTS)
The polyamine transport system is a crucial mechanism for regulating intracellular polyamine levels by facilitating their uptake from the extracellular environment. Due to their structural similarity to natural polyamines, some bis(guanylhydrazones) can be transported into cells via this system.
Mechanism of Uptake and Accumulation within Cellular Compartments
Specific details on the mechanism of uptake and cellular accumulation of Diphenylglyoxal bis(guanylhydrazone) are not well-documented. However, research on the closely related Glyoxal bis(guanylhydrazone) (GBG) indicates that its cellular accumulation curves in L1210 cells are practically superimposable with those of MGBG. nih.govnih.gov The uptake of both these compounds is significantly stimulated by prior treatment with 2-difluoromethylornithine (DFMO), an inhibitor of ODC that leads to polyamine depletion and a compensatory upregulation of the polyamine transport system. nih.govnih.gov This suggests that these bis(guanylhydrazones) are likely taken up by the same transport system as natural polyamines. Once inside the cell, some bis(guanylhydrazones) have been shown to accumulate in mitochondria.
Interaction with Specific Polyamine Transporters
The precise molecular interactions between Diphenylglyoxal bis(guanylhydrazone) and specific polyamine transporters have not been characterized in the scientific literature. The understanding of the mammalian polyamine transport system itself is still evolving. It is known that there is competition between bis(guanylhydrazones) and natural polyamines for uptake. For instance, there is evidence of competition between MGBG and polyamines for binding sites on the inner mitochondrial membrane. nih.gov
Molecular Interactions with Nucleic Acids and DNA Processing Machinery
The interaction of bis(guanylhydrazone) compounds with nucleic acids is a critical aspect of their mechanism of action. These interactions can disrupt the normal processing and function of both DNA and RNA.
Potential for DNA and RNA Binding or Intercalation
Bis(guanylhydrazone) derivatives have demonstrated a significant capacity to bind to nucleic acids. Research on various analogues within this class indicates that the planar aromatic structures are key to this activity. Studies on anthracene-9,10-dicarboxaldehyde bis(guanylhydrazone) revealed a strong binding affinity for DNA. nih.gov Scatchard plot analysis from these studies suggested two distinct binding modes: a stronger interaction likely due to the intercalation of the planar anthracene (B1667546) ring system between the base pairs of the DNA double helix, and a weaker binding mode. nih.gov This intercalation can distort the helical structure of DNA, potentially interfering with its functions.
Further investigations into other hybrid dihydrazone pyrimidine (B1678525) derivatives have supported these findings, indicating that these molecules can bind to DNA through a combination of groove binding and partial intercalation. mdpi.com Molecular docking studies visualized this interaction, showing the pyrimidine groups inserting between DNA base pairs while other parts of the molecule settle into the DNA grooves. mdpi.com
Beyond DNA, related compounds like methylglyoxal bis(guanylhydrazone) (MGBG) have been shown to bind effectively to RNA, with a particular preference for ribosomal RNA (rRNA). nih.gov This interaction with rRNA can disrupt the process of protein synthesis. nih.gov The collective evidence suggests that bis(guanylhydrazone) compounds are versatile nucleic acid binders, capable of multiple modes of interaction that can impede the biological functions of both DNA and RNA.
Impact on DNA Replication and Repair Mechanisms
The binding of bis(guanylhydrazones) to DNA has direct consequences for DNA replication and repair. By altering the DNA template, these compounds can inhibit the enzymes responsible for these vital processes. Studies using the related compound MGBG demonstrated a clear inhibition of DNA polymerase activity. nih.gov The template activity of DNA was significantly reduced in the presence of MGBG, an effect that could be partially reversed by adding more DNA or enzyme, indicating a competitive interaction. nih.gov
Furthermore, MGBG has been found to have a selective and potent inhibitory effect on the synthesis of mitochondrial DNA (mtDNA). nih.gov In studies on L1210 leukemia cells, low concentrations of MGBG were shown to inhibit the incorporation of thymidine (B127349) into mtDNA long before any similar effect on nuclear DNA was observed. nih.gov This selective inhibition of mtDNA replication correlates with observed ultrastructural damage to the mitochondria. nih.gov Some G4-binding bis-guanylhydrazone derivatives have also been shown to induce a DNA damage response in cancer cells, highlighting their potential to disrupt genome stability. acs.org
Modulation of Protein Function and Post-Translational Modifications
Diphenylglyoxal bis(guanylhydrazone) and its analogues can directly interact with and modulate the function of various cellular proteins, particularly enzymes involved in critical metabolic pathways.
Specific Protein Targets and Binding Affinities
A key protein target for many bis(guanylhydrazone) compounds is S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in the biosynthesis of polyamines like spermidine and spermine. nih.govnih.gov The analogue phenylglyoxal (B86788) bis(guanylhydrazone) (PhGBG) was found to be a competitive inhibitor of yeast AdoMetDC with a Ki (inhibition constant) of 65 µM. nih.gov
Another significant target is diamine oxidase (DAO), an enzyme involved in polyamine catabolism. PhGBG also inhibits porcine kidney DAO non-competitively, with a Ki of 0.12 µM. nih.gov However, studies on Diphenylglyoxal bis(guanylhydrazone) itself revealed it to be a very weak inhibitor of DAO from rat small intestine, reducing enzyme activity by less than 2% even at a concentration of 1.3 mM. nih.gov This contrasts sharply with PhGBG, which reduced the same enzyme's activity by 50% at just 1.3 µM. nih.gov This data highlights how small structural changes between analogues can drastically alter their inhibitory potency against specific enzyme targets.
| Compound | Enzyme Target | Source | Inhibition Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| Phenylglyoxal bis(guanylhydrazone) (PhGBG) | S-adenosylmethionine decarboxylase (AdoMetDC) | Yeast | 65 µM | Competitive | nih.gov |
| Phenylglyoxal bis(guanylhydrazone) (PhGBG) | Diamine Oxidase (DAO) | Porcine Kidney | 0.12 µM | Non-competitive | nih.gov |
| Diphenylglyoxal bis(guanylhydrazone) | Diamine Oxidase (DAO) | Rat Small Intestine | Very weak inhibition (>1.3 mM) | N/A | nih.gov |
Effects on Protein Kinases and Phosphatases
While protein kinases and phosphatases are crucial regulators of countless cellular signaling pathways, the reviewed scientific literature does not currently provide specific data on the direct effects of Diphenylglyoxal bis(guanylhydrazone) on these particular enzyme families. Research has not yet detailed specific interactions, binding affinities, or modulation of kinase or phosphatase activity by this compound.
Influence on Mitochondrial Function and Bioenergetic Homeostasis
Mitochondria are a primary site of action for many bis(guanylhydrazone) compounds, leading to significant disruption of cellular energy production and homeostasis. Studies on closely related compounds provide insight into the potential effects of Diphenylglyoxal bis(guanylhydrazone).
The analogue MGBG has been shown to interfere with mitochondrial ion transport, specifically inducing a dose-dependent inhibition of electrophoretic Ca2+ uptake in rat liver mitochondria. nih.gov This action occurs without affecting the electrical membrane potential. nih.gov MGBG also inhibits the electroneutral release of Ca2+ from the mitochondria. nih.gov The net result is a disruption of mitochondrial calcium homeostasis, which is tightly linked to energy metabolism.
Furthermore, some bis-guanylhydrazone derivatives can directly impact the mitochondrial membrane potential. At sufficient concentrations, these compounds can cause depolarization of the mitochondrial membrane, which is a critical blow to the organelle's ability to produce ATP through oxidative phosphorylation. nih.gov This depolarization is often accompanied by a decrease in the activity of mitochondrial dehydrogenases. nih.gov The selective inhibition of mitochondrial DNA synthesis by MGBG, as mentioned previously, also contributes to long-term mitochondrial dysfunction by preventing the replacement of essential protein subunits of the respiratory chain encoded by the mtDNA. nih.gov
Research on Diphenylglyoxal bis(guanylhydrazone) Remains Limited in Key Areas of Molecular Action
Despite interest in the biological activities of bis(guanylhydrazone) compounds, specific research into the detailed molecular mechanisms of action of Diphenylglyoxal bis(guanylhydrazone) (DPGBG) is notably scarce. While its analogs have been the subject of various studies, DPGBG's direct impact on critical cellular processes such as mitochondrial function and oxidative stress remains largely uncharacterized in publicly available scientific literature.
The existing research landscape for bis(guanylhydrazone)s, particularly the well-studied compound Methylglyoxal bis(guanylhydrazone) (MGBG), has pointed towards mitochondria as a key subcellular target. Studies on MGBG have revealed mechanisms involving the disruption of mitochondrial structure and function. However, the substitution of methyl groups with phenyl rings, creating DPGBG, significantly alters the compound's properties, and it cannot be assumed that the mechanisms of action are identical.
The limited available data on DPGBG primarily focuses on its interaction with specific enzymes. For instance, one study found that DPGBG is a very weak inhibitor of diamine oxidase, an enzyme involved in the metabolism of polyamines. nih.gov In another study examining S-adenosylmethionine decarboxylase in the parasite Eimeria stiedai, DPGBG, along with other phenylated derivatives, showed low sensitivity in inhibiting the enzyme. nih.gov
Crucially, there is a lack of published research specifically investigating the effects of Diphenylglyoxal bis(guanylhydrazone) on the following key areas outlined for this article:
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress Pathways
Cellular Responses to Oxidative Burden
Without dedicated studies on DPGBG, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The significant structural and likely electronic differences between DPGBG and its more studied aliphatic or monocyclic aromatic counterparts mean that extrapolating data would be inappropriate.
Therefore, this article cannot, with scientific rigor, provide the detailed analysis of the molecular mechanisms of Diphenylglyoxal bis(guanylhydrazone) as requested in the specified outline. The necessary experimental data to populate these sections are not present in the current body of scientific literature accessible through extensive searches. Further empirical research is required to elucidate the specific molecular and cellular effects of this particular compound.
Cellular and Subcellular Biological Activities
Regulation of Cell Cycle Progression and Checkpoint Activation
There is currently no specific information available in the scientific literature detailing the effects of Diphenylglyoxal bis(guanylhydrazone) on cell cycle progression or the activation of cell cycle checkpoints.
No studies have been identified that directly investigate or report the induction of cell cycle arrest in the G1, S, or G2/M phases following treatment with Diphenylglyoxal bis(guanylhydrazone).
The impact of Diphenylglyoxal bis(guanylhydrazone) on the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), has not been documented in available research.
Mechanisms of Programmed Cell Death Induction
The pathways through which Diphenylglyoxal bis(guanylhydrazone) might induce programmed cell death have not been elucidated.
There is no available data to suggest whether Diphenylglyoxal bis(guanylhydrazone) can induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
The role of Diphenylglyoxal bis(guanylhydrazone) in the modulation of autophagy and how this may influence cell fate is an area that remains to be explored.
There is no research available investigating the potential of Diphenylglyoxal bis(guanylhydrazone) to induce non-apoptotic forms of cell death, such as necroptosis or ferroptosis.
A 1986 study comparing the effects of various glyoxal (B1671930) bis(guanylhydrazone) derivatives reported that Diphenylglyoxal bis(guanylhydrazone) exhibited significantly weaker biological activity compared to its counterparts. This observation may, in part, explain the limited body of research dedicated to understanding its specific cellular and subcellular effects. Further research is imperative to delineate the biological activity profile of this compound and to understand how its distinct chemical structure influences its interactions with cellular machinery.
Research on Diphenylglyoxal bis(guanylhydrazone) Remains Limited, Precluding In-Depth Analysis of Cellular Activities
Comprehensive investigation into the cellular and subcellular biological activities of the chemical compound Diphenylglyoxal bis(guanylhydrazone) is currently not supported by available scientific literature. While the synthesis of this compound has been reported, its effects on key cellular processes such as proliferation, its distribution within the cell, and its influence on protein synthesis machinery have not been elucidated in published research.
Initial studies identified Diphenylglyoxal bis(guanylhydrazone) as a phenylated derivative of methylglyoxal (B44143) bis(guanylhydrazone). However, its biological activity appears to be minimal in the contexts studied so far. Research exploring its potential as an inhibitor of diamine oxidase found it to be largely ineffective, with a more than 1000-fold lower activity compared to its counterpart, phenylglyoxal (B86788) bis(guanylhydrazone) nih.gov.
Further investigation into its effects on S-adenosylmethionine decarboxylase, a key enzyme in polyamine biosynthesis, in the parasitic coccidian Eimeria stiedai, also revealed a low sensitivity to the compound nih.gov. This suggests that Diphenylglyoxal bis(guanylhydrazone) is not a potent inhibitor of this enzyme in this particular organism.
Despite the synthesis of Diphenylglyoxal bis(guanylhydrazone), there is a notable absence of research data concerning its impact on cell viability and growth across different experimental models. Consequently, no information is available to construct a detailed analysis of its effects on cellular proliferation.
Similarly, the scientific record lacks any studies detailing the subcellular localization of Diphenylglyoxal bis(guanylhydrazone). There is no available information on its distribution within cellular compartments or its dynamic behavior within the subcellular environment.
Furthermore, no research has been published that investigates the impact of Diphenylglyoxal bis(guanylhydrazone) on ribosome biogenesis or the mechanisms of translational control. Its potential role in the intricate processes of protein synthesis remains unexplored.
Due to the scarcity of specific research on Diphenylglyoxal bis(guanylhydrazone), a detailed article on its cellular and subcellular biological activities, as outlined, cannot be generated at this time. Further empirical studies are required to characterize the biological profile of this compound.
Structure Activity Relationship Sar and Analogues of Diphenylglyoxal Bis Guanylhydrazone
Systematic Elucidation of Structural Determinants for Biological Activity
The biological activity of bis(guanylhydrazones) is intricately linked to their structural features, particularly the nature of the glyoxal (B1671930) substitution and the arrangement of the guanylhydrazone moieties. Early studies on a wide range of aliphatic and aromatic bis(guanylhydrazones) revealed that the aromatic derivatives, including diphenylglyoxal bis(guanylhydrazone), often exhibit different mechanisms of action compared to their aliphatic counterparts. For instance, the ability to bind to DNA has been identified as a significant factor in the antileukemic activity of aromatic bis(guanylhydrazones) nih.gov.
A key structural determinant in the activity of diphenylglyoxal bis(guanylhydrazone) is the presence of the two phenyl groups. A comparative study investigating the inhibition of diamine oxidase (DAO) provided direct insight into the impact of phenyl substitution. While phenylglyoxal (B86788) bis(guanylhydrazone) (PGBG), with a single phenyl group, was a potent inhibitor of DAO, diphenylglyoxal bis(guanylhydrazone) (DPGBG) showed significantly less activity. PGBG was capable of reducing DAO activity by 50% at a concentration of 1.3 microM, whereas DPGBG reduced the enzyme's activity by less than 2% even at a concentration a thousand times higher nih.gov. This suggests that the steric hindrance introduced by the second phenyl group in DPGBG may be detrimental to its interaction with the active site of DAO.
Further elucidation of structural determinants comes from broader studies on aromatic bis(guanylhydrazones). The planarity and electron distribution of the aromatic system, as well as the conformational flexibility of the molecule, are thought to play a crucial role in their biological effects. For many aromatic bis(guanylhydrazones), the ability to interact with DNA and inhibit DNA polymerase activity is a key aspect of their cytotoxic effects nih.gov. The presence of the phenyl groups in diphenylglyoxal bis(guanylhydrazone) likely influences these properties, although specific studies detailing its DNA binding affinity in comparison to other analogues are limited.
The guanylhydrazone moieties themselves are critical for activity, providing the cationic charges that are often important for interacting with biological targets such as the minor groove of DNA or the active sites of enzymes. Modifications to these groups would be expected to significantly alter the biological profile of the compound.
| Compound | Number of Phenyl Groups | Effect on Diamine Oxidase (DAO) Activity | Reference |
|---|---|---|---|
| Phenylglyoxal bis(guanylhydrazone) (PGBG) | 1 | 50% reduction at 1.3 µM | nih.gov |
| Diphenylglyoxal bis(guanylhydrazone) (DPGBG) | 2 | <2% reduction at 1300 µM | nih.gov |
Design and Synthesis of Novel Diphenylglyoxal bis(guanylhydrazone) Analogues with Modified Moieties
The design and synthesis of novel analogues of diphenylglyoxal bis(guanylhydrazone) aim to improve its therapeutic index by enhancing its activity against specific targets while reducing off-target effects. Based on the initial SAR findings, modifications can be strategically introduced to the phenyl rings, the glyoxal backbone, or the guanylhydrazone groups.
The synthesis of phenylated bis(guanylhydrazone) analogues, including diphenylglyoxal bis(guanylhydrazone), has been reported as part of studies on potential inhibitors of diamine oxidase nih.gov. The general synthetic route involves the condensation of the corresponding dicarbonyl compound (in this case, diphenylglyoxal) with aminoguanidine (B1677879).
While specific examples of a wide array of novel diphenylglyoxal bis(guanylhydrazone) analogues are not extensively documented in publicly available literature, the design principles can be inferred from studies on related compounds. For instance, the synthesis of conformationally constrained analogues of methylglyoxal (B44143) bis(guanylhydrazone) has been explored to enhance inhibitory activity against S-adenosylmethionine decarboxylase (SMDC) nih.gov. These approaches involve creating more rigid structures to improve binding to the target enzyme. Similar strategies could be applied to the diphenylglyoxal scaffold.
A recent study on the design and synthesis of aryl bis-guanyl hydrazones as RNA binders for C9orf72 G4C2 extended repeats highlights modern approaches to analogue design nih.gov. This research involved scaffold variations to improve properties like water solubility and employed different aromatic and heteroaromatic cores to optimize binding to the target RNA structure. Such strategies, including the introduction of different aryl groups or linkers between the guanylhydrazone moieties, could be applied to create novel diphenylglyoxal bis(guanylhydrazone) derivatives with tailored biological activities.
Potential modifications to the diphenylglyoxal bis(guanylhydrazone) structure could include:
Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups to alter the electronic properties and potentially the binding affinity of the molecule.
Modification of the Glyoxal Backbone: Replacing the phenyl groups with other aromatic or heteroaromatic rings to explore different steric and electronic requirements for activity.
Alterations to the Guanylhydrazone Moieties: Modifying the guanidinium groups to alter the charge distribution and hydrogen bonding capacity of the molecule.
Comparative Analysis of Molecular Mechanisms and Cellular Effects of Analogues
The molecular mechanisms and cellular effects of diphenylglyoxal bis(guanylhydrazone) and its analogues are likely to be diverse, depending on their specific structures. As seen with the differential inhibition of diamine oxidase by PGBG and DPGBG, even a seemingly small structural change can lead to a significant alteration in biological activity nih.gov.
A study on the effects of methylglyoxal bis(guanylhydrazone) and two of its phenylated analogues, including what is likely a mono-phenylated version, on S-adenosylmethionine decarboxylase (SMDC) activity from Eimeria stiedai found that the parasite enzyme had a low sensitivity to these inhibitors compared to the mammalian enzyme nih.gov. This suggests that species-specific differences in enzyme structure can be exploited to design selective inhibitors. While this study did not specifically detail the activity of diphenylglyoxal bis(guanylhydrazone), it underscores the principle that aromatic substitutions can modulate target selectivity.
| Compound/Analogue Class | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| Phenylglyoxal bis(guanylhydrazone) | Diamine Oxidase (rat small intestine) | Potent inhibitor (IC50 = 1.3 µM) | nih.gov |
| Diphenylglyoxal bis(guanylhydrazone) | Diamine Oxidase (rat small intestine) | Very weak inhibitor | nih.gov |
| Phenylated analogues of Methylglyoxal bis(guanylhydrazone) | S-adenosylmethionine decarboxylase (Eimeria stiedai) | Low sensitivity compared to mammalian enzyme | nih.gov |
Development of Structure-Based Hypotheses for Enhanced Target Engagement
The development of structure-based hypotheses for enhancing the target engagement of diphenylglyoxal bis(guanylhydrazone) would ideally rely on detailed structural information of the compound bound to its biological targets. In the absence of such specific crystallographic or NMR data for diphenylglyoxal bis(guanylhydrazone), hypotheses can be formulated based on the existing SAR data and by drawing parallels with related compounds for which molecular modeling studies have been performed.
For instance, the significant drop in DAO inhibition with the addition of a second phenyl group suggests a sterically constrained binding pocket in this enzyme nih.gov. A structure-based hypothesis would therefore be to design analogues with smaller, or more conformationally flexible, aromatic substituents to better fit within this pocket. Molecular docking studies could be employed to virtually screen a library of such analogues against a homology model or a crystal structure of DAO to prioritize compounds for synthesis.
Quantitative structure-activity relationship (QSAR) studies on related series of bis(guanylhydrazone) derivatives could also provide valuable insights. By correlating the physicochemical properties of a series of analogues with their biological activity, a predictive QSAR model can be developed. Such a model could identify key descriptors, such as molecular volume, polar surface area, or specific electronic properties, that are critical for activity. This information can then be used to guide the design of new diphenylglyoxal bis(guanylhydrazone) analogues with enhanced target engagement.
A general hypothesis for enhancing the activity of aromatic bis(guanylhydrazones) that target DNA is to optimize the planarity and aromatic surface area to improve intercalation or groove binding. For diphenylglyoxal bis(guanylhydrazone), modifications that enhance its ability to adopt a planar conformation might lead to improved DNA interaction. Furthermore, the introduction of specific functional groups on the phenyl rings could enable additional hydrogen bonding or electrostatic interactions with the DNA backbone or base pairs, thereby increasing binding affinity and specificity.
Mechanisms of Resistance to Diphenylglyoxal Bis Guanylhydrazone in Preclinical Cellular Models
Molecular Basis of Acquired Resistance to Diphenylglyoxal bis(guanylhydrazone)
Acquired resistance to Diphenylglyoxal bis(guanylhydrazone) at the molecular level is a multifaceted process involving alterations in drug transport, metabolism, and potentially the drug's primary targets.
Diphenylglyoxal bis(guanylhydrazone) and its analogues, such as the extensively studied Methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), are structurally similar to natural polyamines like spermidine (B129725) and spermine (B22157). This similarity allows them to utilize the same cellular uptake systems. Consequently, a primary mechanism of resistance involves modifications to this polyamine transport system.
Research has shown that some resistant cell lines exhibit decreased accumulation of the drug, suggesting an impaired uptake mechanism. For instance, studies with MGBG have demonstrated that resistant cells can have a reduced capacity for drug transport. Furthermore, treatment with α-difluoromethylornithine, an inhibitor of polyamine biosynthesis, has been observed to stimulate the uptake of compounds like glyoxal (B1671930) bis(guanylhydrazone), indicating a close relationship between polyamine metabolism and drug accumulation. nih.gov
Alterations in polyamine metabolism itself can also contribute to resistance. While MGBG is known to inhibit S-adenosylmethionine decarboxylase, a key enzyme in polyamine biosynthesis, some resistant cell variants have shown that a reduction in spermine pool size correlates with growth inhibition by MGBG. nih.gov However, other studies have suggested that alterations in mitochondrial function, rather than polyamine metabolism, may be the primary basis for resistance in certain cell lines. nih.gov
While not as extensively characterized for Diphenylglyoxal bis(guanylhydrazone) specifically, the upregulation of efflux pumps is a common mechanism of multidrug resistance in cancer cells. These pumps, often belonging to the ATP-binding cassette (ABC) transporter superfamily, actively extrude chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect. Further research is needed to definitively establish the role of specific efflux pumps in resistance to Diphenylglyoxal bis(guanylhydrazone). Similarly, enhanced detoxification pathways could theoretically contribute to resistance by metabolizing the drug into inactive forms, though specific pathways for this compound are not well-documented in resistant preclinical models.
The primary intracellular targets of Diphenylglyoxal bis(guanylhydrazone) and related compounds are believed to be involved in polyamine metabolism and mitochondrial function. For example, glyoxal bis(guanylhydrazone) is a potent competitive inhibitor of S-adenosylmethionine decarboxylase. nih.gov Mutations in the gene encoding this enzyme, or other target proteins, could potentially alter the binding affinity of the drug, rendering it less effective. While this is a plausible mechanism of resistance, specific mutational analyses of target proteins in Diphenylglyoxal bis(guanylhydrazone)-resistant cell lines are not yet extensively reported in the scientific literature.
Cellular Adaptations and Survival Strategies in Response to Diphenylglyoxal bis(guanylhydrazone) Exposure
In addition to specific molecular changes, cancer cells can develop broader adaptive strategies to survive in the presence of Diphenylglyoxal bis(guanylhydrazone). One of the most significant adaptations observed is related to mitochondrial function.
Studies on cell variants resistant to MGBG have revealed that these cells can exhibit a phenotypic alteration in their mitochondria. nih.gov This can manifest as a reduced sensitivity of mitochondrial respiration to the inhibitory effects of the drug. nih.gov For example, respiration in isolated mitochondria from one MGBG-resistant variant line was found to be approximately two-fold more resistant to the drug's effects compared to mitochondria from the parent cells. nih.gov Furthermore, MGBG-induced changes in mitochondrial ultrastructure were less pronounced in resistant variants. nih.gov
Another interesting adaptation is the observed increased sensitivity of MGBG-resistant variants to other mitochondrial toxins, such as the mitochondrial protein synthesis inhibitor chloramphenicol (B1208). nih.gov This suggests that the adaptations conferring resistance to MGBG may come at the cost of increased vulnerability to other agents that target mitochondria, a phenomenon known as collateral sensitivity.
The table below summarizes key findings from studies on cellular adaptations to bis(guanylhydrazone) exposure.
| Cellular Adaptation | Observation in Resistant Cells | Reference |
| Mitochondrial Respiration | Approximately 2-fold more resistant to inhibition by MGBG. | nih.gov |
| Mitochondrial Ultrastructure | Less conspicuous changes induced by MGBG compared to sensitive cells. | nih.gov |
| Mitochondrial Protein Synthesis | Significantly reduced rates in resistant variants. | nih.gov |
| Collateral Sensitivity | 2- to 5-fold increased sensitivity to chloramphenicol in the absence of MGBG. | nih.gov |
Identification of Cross-Resistance Patterns with Other Polyamine Analogues and Chemotherapeutic Agents
Understanding cross-resistance patterns is critical for designing effective sequential or combination therapies. Cells that have developed resistance to Diphenylglyoxal bis(guanylhydrazone) may also exhibit resistance to other structurally related polyamine analogues. This is often due to the shared mechanisms of uptake and action.
Conversely, as mentioned earlier, resistance to one agent can sometimes lead to increased sensitivity to another. The heightened sensitivity of MGBG-resistant cells to chloramphenicol is a clear example of this collateral sensitivity. nih.gov
Furthermore, combining agents that target different aspects of the polyamine pathway has shown promise. For instance, the combination of glyoxal bis(guanylhydrazone) with difluoromethylornithine, an inhibitor of ornithine decarboxylase, has been shown to potentiate the growth-inhibitory effects of difluoromethylornithine. nih.gov This suggests that even in the context of developing resistance, strategic combinations of drugs can still be effective.
The table below outlines some of the observed cross-resistance and collateral sensitivity patterns.
| Agent | Relationship with Bis(guanylhydrazone) Resistance | Mechanism/Observation | Reference |
| Other Polyamine Analogues | Potential for Cross-Resistance | Shared uptake and action mechanisms. | |
| Chloramphenicol | Collateral Sensitivity | MGBG-resistant variants are more sensitive. | nih.gov |
| α-Difluoromethylornithine | Synergistic Effect | Combination with glyoxal bis(guanylhydrazone) potentiates growth inhibition. | nih.gov |
Methodological Approaches in Diphenylglyoxal Bis Guanylhydrazone Research
Biochemical Assays for Enzyme Activity, Metabolite Quantification, and Protein-Ligand Interactions
Biochemical assays are fundamental to characterizing the direct molecular interactions of DPGBG. These in vitro techniques allow for the precise measurement of the compound's effects on specific proteins and its metabolic fate in a controlled environment.
Enzyme Activity Assays A primary step in characterizing a new compound is to assess its ability to inhibit or modulate the activity of specific enzymes. Research on DPGBG has explored its potential as an enzyme inhibitor. For instance, its inhibitory capacity against diamine oxidase was tested, where it was found to be a very weak inhibitor, reducing enzyme activity by less than 2% at high concentrations. nih.gov In contrast, the related compound phenylglyoxal (B86788) bis(guanylhydrazone) (PGBG) reduced the same enzyme's activity by 50% at a concentration of 1.3 µM. nih.gov Similarly, the S-adenosylmethionine decarboxylase enzyme from Eimeria stiedai showed low sensitivity to DPGBG. nih.gov These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor, then measuring the rate of product formation.
Interactive Data Table: Enzyme Inhibition by DPGBG and Analogs Below is a summary of findings from enzyme activity assays involving DPGBG and related compounds.
| Compound | Target Enzyme | Organism Source | Observed Effect | Reference |
| Diphenylglyoxal bis(guanylhydrazone) | Diamine Oxidase | Rat Small Intestine | <2% inhibition at a concentration 1000-fold higher than PGBG's IC50 | nih.gov |
| Phenylglyoxal bis(guanylhydrazone) | Diamine Oxidase | Rat Small Intestine | 50% inhibition (IC50) at 1.3 µM; Non-competitive inhibition with a Ki of 1.7 µM | nih.gov |
| Diphenylglyoxal bis(guanylhydrazone) | S-adenosylmethionine decarboxylase | Eimeria stiedai | Low sensitivity | nih.gov |
| Methylglyoxal (B44143) bis(guanylhydrazone) | S-adenosylmethionine decarboxylase | Eimeria stiedai | Low sensitivity | nih.gov |
Metabolite Quantification Understanding how a compound is metabolized is crucial for interpreting its biological activity. High-performance liquid chromatography (HPLC) is a key technique for this purpose. For the related compound Methylglyoxal bis(guanylhydrazone) (MGBG), a reversed-phase ion-pair liquid-chromatographic procedure has been developed to measure its concentration in plasma, urine, and leukocytes. nih.gov This method involves deproteinizing samples, followed by separation on a C18 column and detection via UV absorbance at 283 nm. nih.gov More advanced techniques like high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) can be employed for comprehensive metabolite identification and quantification, allowing for the structural characterization of metabolic products such as hydroxylated or conjugated forms. mdpi.com
Protein-Ligand Interactions Investigating the direct binding of DPGBG to its target proteins is essential for mechanistic understanding. Studies on the analog MGBG show that it can interfere with the binding of polyamines like spermine (B22157) to mitochondrial membranes. nih.gov MGBG was also found to bind preferentially to ribosomal RNA, thereby disturbing the effects of polyamines on protein synthesis. nih.gov These interaction studies can utilize techniques such as equilibrium dialysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between DPGBG and its putative protein or nucleic acid targets.
Advanced Cellular Assays for Cell Cycle Analysis, Apoptosis Detection, and Proliferation Kinetics
To understand the impact of DPGBG on cellular fate, a suite of advanced cell-based assays is employed. These methods quantify the compound's effects on fundamental cellular processes like division, programmed cell death, and proliferation rate.
Cell Cycle Analysis The cell cycle is a tightly regulated process, and its disruption is a common mechanism for anti-cancer agents. The effect of DPGBG on cell cycle progression can be quantitatively analyzed using flow cytometry. This technique involves treating cells with the compound, staining their DNA with a fluorescent dye like propidium iodide, and then measuring the fluorescence intensity of individual cells. The resulting histogram reveals the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), highlighting any potential cell cycle arrest points induced by the compound.
Apoptosis Detection Apoptosis, or programmed cell death, is a critical process that, when evaded, contributes to cancer development. Various assays can detect the hallmark events of apoptosis.
Early-Stage Apoptosis: Annexin V assays detect the translocation of phosphatidylserine to the outer cell membrane, an early apoptotic event. sigmaaldrich.com
Mid-Stage Apoptosis: Assays measuring the activity of caspases, the key executioner enzymes of apoptosis, can provide quantitative data on the induction of the apoptotic cascade. nih.gov
Late-Stage Apoptosis: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis, by labeling the free 3'-OH termini of DNA breaks. sigmaaldrich.com
Interactive Data Table: Common Methodologies for Apoptosis Detection The table below outlines various assays used to detect different stages of apoptosis.
| Apoptosis Stage | Assay Type | Principle | Reference |
| Early | Annexin V Staining | Detects phosphatidylserine on the outer leaflet of the plasma membrane. | sigmaaldrich.com |
| Early/Mid | Caspase Activity Assays | Measures the activity of key apoptosis enzymes like Caspase-3, -8, and -9 using fluorogenic substrates. | nih.gov |
| Mid | Cytochrome c Release | Detects the release of cytochrome c from mitochondria into the cytosol via ELISA or Western blotting. | nih.gov |
| Late | TUNEL Assay | Enzymatically labels DNA strand breaks, which are abundant in late-stage apoptosis. | sigmaaldrich.com |
| Late | Phospho-H2A.X Assays | Detects phosphorylation of histone H2A.X, a sensitive marker for DNA double-strand breaks. | sigmaaldrich.com |
Proliferation Kinetics The effect of DPGBG on cell proliferation can be measured using several methods. Tetrazolium-based assays, such as MTT and XTT, measure the metabolic activity of viable cells, which correlates with cell number. nih.gov These assays rely on the reduction of the tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified spectrophotometrically.
Molecular Biology Techniques for Gene and Protein Expression Profiling
To obtain an unbiased, global view of the cellular pathways affected by DPGBG, high-throughput molecular biology techniques are indispensable. Transcriptomics and proteomics can reveal comprehensive changes in gene and protein expression, offering deep insights into the compound's mechanism of action.
RNA-sequencing (RNA-seq) RNA-seq is a powerful transcriptomic technique used to profile the entire set of RNA transcripts in a cell population. By comparing the transcriptomes of cells treated with DPGBG to untreated control cells, researchers can identify all differentially expressed genes (DEGs). nih.gov This analysis can uncover which signaling pathways are activated or suppressed by the compound, providing clues about its primary targets and downstream effects. For non-model organisms without a reference genome, RNA-seq is particularly valuable for developing new genetic resources. nih.gov
Proteomics While RNA-seq reveals changes at the transcript level, proteomics analyzes changes directly at the protein level. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) or label-free quantification using mass spectrometry can be used to compare the proteomes of DPGBG-treated and control cells. nih.gov This approach identifies proteins whose expression levels or post-translational modifications are altered by the compound. Combining proteomics with transcriptomics provides a more complete picture of the cellular response, as it can highlight post-transcriptional regulation and identify the final protein effectors of the observed phenotype. nih.gov
Microscopic and Imaging Techniques for Subcellular Localization and Dynamic Processes
Visualizing where a compound localizes within a cell and how it affects cellular structures and dynamics in real-time is crucial for a complete mechanistic understanding. Advanced imaging techniques provide the spatial and temporal resolution needed for these investigations.
Conventional optical microscopy is limited by the diffraction of light, making it difficult to resolve structures smaller than ~200-250 nm. nih.gov Super-resolution microscopy (SRM) techniques overcome this limitation, enabling nanoscale imaging of subcellular structures. nih.gov
STED (Stimulated Emission Depletion) Microscopy: This technique uses two laser beams to achieve sub-diffraction limit resolution, allowing for detailed imaging of drug distribution. nih.gov
SMLM (Single-Molecule Localization Microscopy): This category includes methods like PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy), which achieve super-resolution by sequentially activating and imaging sparse subsets of fluorescent molecules. nih.gov
To apply these techniques to DPGBG research, the compound would typically be tagged with a fluorescent dye. Researchers could then use live-cell imaging with SRM to track the compound's uptake, transport, and accumulation in specific organelles like mitochondria or the nucleus. This approach can reveal not only the static localization but also the dynamics of the compound's interaction with its subcellular targets.
Computational Chemistry and Molecular Modeling for Ligand-Target Docking and Dynamics Simulations
Computational methods are powerful predictive tools that complement experimental research by providing atomic-level insights into how a ligand like DPGBG interacts with its biological target. These in silico techniques can guide experimental design and help explain observed biological activities.
Ligand-Target Docking Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves generating a variety of possible binding poses of DPGBG within the active or allosteric site of a target protein whose 3D structure is known. These poses are then scored based on their predicted binding affinity, with the lowest-energy poses representing the most likely binding modes. nih.govresearchgate.net Docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms over time, offering a dynamic view of the protein-ligand complex. nih.govmdpi.com An MD simulation starts with the best-docked pose and simulates the complex's behavior in a physiological environment (e.g., solvated in water with ions) for a period of nanoseconds to microseconds. nih.govresearchgate.net The resulting trajectory is analyzed to assess the stability of the binding pose, the flexibility of different parts of the protein and ligand, and the persistence of key intermolecular interactions over time.
Interactive Data Table: Typical Workflow for MD Simulation The following table outlines the key steps involved in performing a molecular dynamics simulation for a protein-ligand complex.
| Step | Description | Common Software/Tools | Reference |
| System Preparation | The initial protein-ligand complex from docking is processed. This includes adding hydrogen atoms, assigning force field parameters, and solvating the complex in a water box with ions to neutralize the system. | GROMACS, Desmond, Maestro | nih.govmdpi.com |
| Energy Minimization | The energy of the initial system is minimized to remove steric clashes or unfavorable geometries. | GROMACS, Desmond | mdpi.com |
| Equilibration | The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is stabilized while restraining the protein and ligand positions. This allows the solvent to relax around the complex. | GROMACS, Desmond | mdpi.com |
| Production Simulation | The restraints are removed, and the simulation is run for an extended period (e.g., 100 ns). The coordinates and energies of all atoms are saved at regular intervals to create a trajectory. | GROMACS, Desmond | nih.govresearchgate.net |
| Trajectory Analysis | The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) for flexibility, and hydrogen bond occupancy. | GROMACS, VMD, Maestro | researchgate.net |
In Vitro and In Vivo Preclinical Models for Mechanistic Studies
To bridge the gap between cellular assays and clinical applications, preclinical models that more accurately recapitulate human physiology are essential. Three-dimensional (3D) cell cultures and in vivo xenograft models provide more complex biological contexts to study the mechanisms of DPGBG.
In Vitro 3D Cell Cultures Traditional two-dimensional (2D) cell cultures, where cells grow as a monolayer on plastic, often fail to replicate the complex cell-cell and cell-extracellular matrix interactions found in living tissues. Three-dimensional cell culture models, such as spheroids or organoids, address this limitation by allowing cells to grow in aggregates. mdpi.com These models better simulate the microenvironment of a tumor, including gradients of oxygen and nutrients. Using a 3D lung cancer cell model, for instance, would allow for the study of DPGBG's effects on cell viability, proliferation, and pathway modulation in a more physiologically relevant setting. mdpi.com
In Vivo Xenograft Models Xenograft models are a cornerstone of preclinical research. These models typically involve the implantation of human tumor cells into immunocompromised mice, either subcutaneously or into the organ of origin (orthotopic models). Once tumors are established, the mice are treated with DPGBG. This in vivo system allows researchers to study the compound's effect on tumor growth, metastasis, and survival in the context of a whole, living organism. Furthermore, tumors can be excised after the study to perform pathway analysis, using techniques like immunohistochemistry or Western blotting, to confirm that the molecular mechanisms observed in vitro are also active in vivo.
Emerging Research Directions and Future Academic Perspectives
Investigation of Diphenylglyoxal bis(guanylhydrazone) in Combination with Other Molecularly Targeted Agents for Synergistic Effects in Preclinical Systems
There is currently no available scientific literature detailing the investigation of Diphenylglyoxal bis(guanylhydrazone) in combination with other molecularly targeted agents for synergistic effects in preclinical systems. Research in this area remains an open field for future exploration.
Exploration of Novel Cellular Targets and Undiscovered Biological Pathways Modulated by Diphenylglyoxal bis(guanylhydrazone)
The primary exploration of Diphenylglyoxal bis(guanylhydrazone)'s biological activity has centered on its role as an inhibitor of enzymes involved in polyamine biosynthesis. Polyamines are crucial for cell growth and proliferation, making their metabolic pathway a target for drug development.
One of the key enzymes in this pathway is S-adenosylmethionine decarboxylase (AdoMetDC) . However, studies on the inhibitory effects of Diphenylglyoxal bis(guanylhydrazone) on this enzyme have shown it to have low sensitivity. In a comparative study, the enzyme from the coccidian parasite Eimeria stiedai exhibited low sensitivity to two phenylated derivatives of methylglyoxal (B44143) bis(guanylhydrazone), one of which was Diphenylglyoxal bis(guanylhydrazone).
Another enzyme in polyamine metabolism is diamine oxidase (DAO) . Research has been conducted on the inhibitory capacity of phenylated compounds of methylglyoxal bis(guanylhydrazone), including Diphenylglyoxal bis(guanylhydrazone), on diamine oxidase activity from rat small intestine. The findings indicate that Diphenylglyoxal bis(guanylhydrazone) is a very weak inhibitor of this enzyme. It was only able to reduce diamine oxidase activity by less than 2% at a high concentration. nih.gov In contrast, the related compound, Phenylglyoxal (B86788) bis(guanylhydrazone), demonstrated a more potent, non-competitive inhibition of the enzyme. nih.gov
These findings suggest that the addition of two phenyl groups significantly diminishes the compound's ability to inhibit these particular enzymes compared to its parent compounds.
Table 1: Inhibitory Activity of Diphenylglyoxal bis(guanylhydrazone) and Related Compounds
| Compound | Target Enzyme | Organism/Tissue | Inhibitory Effect |
|---|---|---|---|
| Diphenylglyoxal bis(guanylhydrazone) | Diamine Oxidase | Rat small intestine | <2% inhibition at 1.3 mM nih.gov |
| Diphenylglyoxal bis(guanylhydrazone) | S-adenosylmethionine decarboxylase | Eimeria stiedai | Low sensitivity |
| Phenylglyoxal bis(guanylhydrazone) | Diamine Oxidase | Rat small intestine | 50% reduction at 1.3 µM nih.gov |
This table is interactive. You can sort and filter the data.
Advanced Preclinical Characterization of Diphenylglyoxal bis(guanylhydrazone) in Specific Disease Models for Deeper Mechanistic Understanding
There is a lack of available research on the advanced preclinical characterization of Diphenylglyoxal bis(guanylhydrazone) in any specific disease models. Consequently, a deeper mechanistic understanding of its in vivo effects and potential therapeutic applications remains elusive.
Q & A
Basic Research Questions
Q. What biochemical assays are standard for evaluating the inhibitory activity of diphenylglyoxal bis(guanylhydrazone) derivatives on S-adenosylmethionine decarboxylase (AdoMetDC)?
- Methodological Answer : Use competitive inhibition assays with purified AdoMetDC to measure apparent Ki values. For example, EMGBG sulfate exhibited a Ki of 12 nM, determined via enzyme kinetics using substrate saturation curves and Lineweaver-Burk plots . Pair this with cell proliferation assays (e.g., L1210 leukemia cells) to assess biological relevance, noting that some analogs inhibit AdoMetDC without antiproliferative effects .
Q. How is X-ray crystallography applied to analyze structural deviations in diphenylglyoxal bis(guanylhydrazone) analogs compared to other glyoxal bis(guanylhydrazone) compounds?
- Methodological Answer : Crystallize the compound (e.g., from aqueous solutions) and determine space groups (e.g., orthorhombic Pbcn for EMGBG sulfate). Use X-ray diffraction to resolve non-planar conformations in the glyoxal bis(guanylhydrazone) chain, which differ from planar structures in methylglyoxal analogs. Analyze dihedral angles and hydrogen-bonding networks to explain differential enzyme binding .
Advanced Research Questions
Q. How can contradictions in antiproliferative effects among analogs (e.g., glyoxal vs. ethylmethyl derivatives) be resolved despite similar AdoMetDC inhibition?
- Methodological Answer : Perform structural-activity relationship (SAR) studies to correlate non-planar molecular conformations with reduced cellular uptake or off-target effects. For example, EMGBG’s distorted structure may hinder transport into L1210 cells, unlike planar methylglyoxal analogs. Validate using radiolabeled analogs to quantify intracellular accumulation .
Q. What experimental designs are optimal for studying synergistic effects of diphenylglyoxal bis(guanylhydrazone) with polyamine-depleting agents like α-difluoromethylornithine (DFMO)?
- Methodological Answer : Use sequential treatment protocols in cancer cell lines:
- Pre-treat cells with DFMO to deplete putrescine, enhancing uptake of diphenylglyoxal bis(guanylhydrazone) via polyamine transporters .
- Measure mitochondrial function (e.g., pyruvate utilization) and ribosome distribution via TEM to assess metabolic synergy .
Q. How does the non-planar conformation of diphenylglyoxal bis(guanylhydrazone) derivatives influence molecular interactions with AdoMetDC?
- Methodological Answer : Employ molecular docking simulations based on crystallographic data (e.g., EMGBG’s 34° angle between N-C-N planes) to predict steric clashes or weakened binding. Validate with site-directed mutagenesis of AdoMetDC active sites (e.g., cysteine-82 in human AdoMetDC) to test binding affinity changes .
Q. What techniques are used to study the role of diphenylglyoxal bis(guanylhydrazone) in modulating polyamine-dependent processes in plant systems?
- Methodological Answer : Apply inhibitors to plant embryo cultures (e.g., white spruce) and quantify polyamines via HPLC. Use osmotic stress models (e.g., polyethylene glycol) to assess embryo maturation and correlate with endogenous spermidine levels .
Key Considerations for Experimental Design
- Data Contradiction Analysis : When analogs show discordant bioactivity (e.g., enzyme inhibition vs. antiproliferation), integrate transport assays (e.g., competition with paraquat for polyamine transporters) and metabolic rescue experiments (e.g., exogenous spermidine supplementation) .
- Advanced Structural Validation : Combine differential scanning calorimetry (DSC) with crystallography to assess thermal stability shifts caused by structural deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
